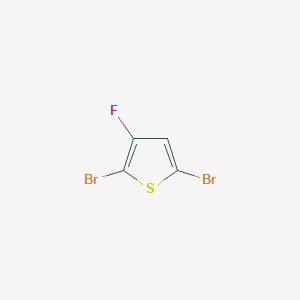

2,5-Dibromo-3-fluorothiophene

Description

BenchChem offers high-quality 2,5-Dibromo-3-fluorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3-fluorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZAAGPTYBLGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-85-9 | |

| Record name | 2,5-Dibromo-3-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic and Structural Impact of Fluorination in Poly 2,5 Dibromo 3 Fluorothiophene Derivatives

Organic Photodetectors

Organic photodetectors (OPDs) are devices that convert light into an electrical signal. The performance of an OPD is critically dependent on the light absorption and charge transport characteristics of the active materials. The incorporation of fluorine into the polymer backbone of polythiophenes can be beneficial for OPD applications.

The lowered HOMO and LUMO energy levels resulting from fluorination can lead to a better energy level alignment with acceptor materials (like fullerenes or non-fullerene acceptors) in a bulk heterojunction (BHJ) active layer. This can facilitate more efficient exciton dissociation and charge transfer, which are crucial for a high photoresponse.

While specific data for OPDs based solely on poly(3-fluorothiophene) is limited due to its insolubility, studies on fluorinated poly(3-alkylthiophene)s provide insights into the potential advantages. The increased planarity and potential for enhanced charge carrier mobility in fluorinated polythiophenes could contribute to higher photocurrents and improved device efficiency. Research on poly(3-alkylthiophene)-based OPDs has demonstrated their potential for high detectivity and responsivity, and the strategic use of fluorination is a promising avenue for further performance enhancements.

Conductive Polymer Applications

Conducting polymers are materials that can conduct electricity, and their conductivity can often be modulated through doping. Polythiophenes are a well-known class of conducting polymers. The conductivity of these materials arises from the delocalized π-electrons along the conjugated polymer backbone.

The introduction of fluorine into the polythiophene backbone can influence its conductivity. The electron-withdrawing nature of fluorine can make the polymer more resistant to oxidation, which can enhance its environmental stability. However, achieving high conductivity in poly(3-fluorothiophene) is challenging. The inherent insolubility of the polymer makes uniform doping difficult to achieve through solution-based methods.

Electrochemical doping during or after electropolymerization is a potential method to induce conductivity in poly(3-fluorothiophene) films. The conductivity of polythiophenes is highly dependent on the regioregularity of the polymer chain, with highly regioregular polymers exhibiting better charge transport pathways. While specific conductivity values for pristine poly(3-fluorothiophene) are not widely reported, it is expected to be an intrinsic semiconductor. Doping with oxidizing agents can introduce charge carriers and significantly increase its conductivity. For comparison, doped poly(3-alkylthiophene)s can achieve conductivities in the range of 1 to 1000 S/cm. Further research into solid-state doping techniques or the synthesis of processable copolymers could unlock the potential of fluorinated polythiophenes in conductive applications.

Computational and Theoretical Insights into 2,5 Dibromo 3 Fluorothiophene and Its Polymeric Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of conjugated materials. By approximating the many-electron problem to one of electron density, DFT allows for the accurate and efficient calculation of various molecular properties.

Electronic Structure and Frontier Orbital Analysis

The electronic properties of 2,5-Dibromo-3-fluorothiophene are critically important for its function in electronic devices. DFT calculations are instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that influences the polymer's band gap and, consequently, its absorption and emission characteristics.

The introduction of a fluorine atom at the 3-position of the thiophene (B33073) ring is known to have a significant impact on its electronic structure. Fluorine is a highly electronegative atom, which generally leads to a lowering of both the HOMO and LUMO energy levels. This can enhance the polymer's stability and influence its charge transport properties. Theoretical studies on related fluorinated thiophene derivatives have shown that fluorination can decrease the HOMO–LUMO gap, which is beneficial for conductivity. rsc.org

For polymers derived from 2,5-Dibromo-3-fluorothiophene, the electronic properties are further modulated by the bromine atoms at the 2- and 5-positions. These atoms serve as reactive sites for polymerization, typically through cross-coupling reactions. The nature of the resulting polymer backbone and any side chains will further influence the final electronic structure.

| Computational Parameter | Typical Influence of 3-Fluorothiophene (B1278697) Substitution | Anticipated Effect on Polymers |

|---|---|---|

| HOMO Energy Level | Lowered due to fluorine electronegativity | Increased ionization potential and stability |

| LUMO Energy Level | Lowered due to fluorine electronegativity | Increased electron affinity |

| HOMO-LUMO Gap | Generally narrowed | Reduced optical bandgap, red-shifted absorption |

Conformational Analysis and Torsional Potentials of Monomers and Oligomers

The planarity of the conjugated backbone is a crucial factor in determining the electronic properties of conducting polymers. DFT calculations can be used to investigate the conformational preferences of 2,5-Dibromo-3-fluorothiophene and its oligomers. This involves calculating the torsional potentials between adjacent thiophene rings.

In polythiophenes, the rotation around the inter-ring C-C bond can lead to deviations from planarity, which can disrupt π-conjugation and reduce charge mobility. The presence of a fluorine atom at the 3-position can introduce steric hindrance that affects the preferred dihedral angle between rings. Computational studies on related fluorinated bithiophenes have explored these conformational landscapes in detail.

Prediction of Spectroscopic Properties

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, a theoretical infrared and Raman spectrum can be generated, which can aid in the interpretation of experimental data.

Similarly, TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths, providing a theoretical UV-Visible absorption spectrum. These calculations can help to understand the nature of the electronic transitions and how they are influenced by the substitution pattern of the thiophene ring. For instance, the lowering of the HOMO-LUMO gap due to fluorination is expected to result in a red-shift of the primary absorption peak in the UV-Visible spectrum. rsc.org

Molecular Modeling and Dynamics Simulations

While DFT is excellent for studying individual molecules and small oligomers, molecular modeling and dynamics (MD) simulations are better suited for investigating the bulk properties of polymeric materials. These methods allow for the simulation of larger systems over longer timescales, providing insights into morphology and intermolecular interactions.

Polymer Chain Packing and Intermolecular Interactions

The solid-state organization of polymer chains significantly impacts the performance of organic electronic devices. MD simulations can be used to model the packing of polymer chains derived from 2,5-Dibromo-3-fluorothiophene. These simulations can reveal information about the degree of crystallinity, the orientation of the polymer backbones, and the nature of intermolecular interactions.

Reaction Mechanism Elucidation in Fluorinated Thiophene Chemistry

Computational chemistry plays a crucial role in understanding the mechanisms of polymerization reactions. For polymers derived from 2,5-Dibromo-3-fluorothiophene, this typically involves metal-catalyzed cross-coupling reactions. DFT can be used to model the reaction pathways, calculate activation energies, and identify key intermediates.

Studies on direct heteroarylation polymerization (DHAP) of fluorinated thiophenes have shown that theoretical calculations of C-H bond activation energies can help to rationalize and predict the selectivity of the polymerization. researchgate.net The presence of the fluorine atom can alter the reactivity of the adjacent C-H bonds, influencing the regioselectivity of the polymerization and the structure of the final polymer. researchgate.net By understanding these reaction mechanisms at a molecular level, it is possible to optimize reaction conditions and design more efficient synthetic routes to these advanced materials.

Emerging Trends and Future Directions in 2,5 Dibromo 3 Fluorothiophene Research

Development of Novel Synthetic Methodologies for Halogenated Thiophenes

Recent progress in the synthesis of halogenated thiophenes, including 2,5-Dibromo-3-fluorothiophene, is geared towards improving efficiency, regioselectivity, and environmental sustainability. Researchers are exploring innovative catalytic systems and reaction pathways to overcome the limitations of traditional methods.

One emerging trend is the use of "halogen dance" reactions, which involve the base-induced intramolecular migration of a halogen atom. For instance, the polymerization of 2,4-dibromo-3-hexyl-5-lithiated thiophene (B33073), formed from the deprotonation of 2,5-dibromo-3-hexylthiophene (B54134) and a subsequent halogen dance, has been demonstrated using nickel(II) or palladium(II) catalysts. rsc.org This approach offers a unique route to poly(3-bromo-4-hexylthiophen-2,5-diyl). rsc.org

Furthermore, environmentally friendly methods are gaining traction. The use of sodium halides as a source of electrophilic halogens in solvents like ethanol (B145695) provides a greener alternative for the synthesis of various halogenated heterocycles, including 3-chloro, 3-bromo, and 3-iodo thiophenes. x-mol.net These methods are advantageous due to the use of non-toxic reagents and mild reaction conditions. x-mol.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, remain a cornerstone for the functionalization of halogenated thiophenes. researchgate.netmdpi.com Studies on the selective C-arylation of 2,5-dibromo-3-hexylthiophene with various arylboronic acids have demonstrated the significant electronic effects of different substituents on the properties of the resulting products. researchgate.netmdpi.com

Innovations in cyclization reactions of functionalized alkynes also present new avenues for thiophene synthesis. mdpi.comresearchgate.net Metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates provides a powerful methodology for the regioselective and atom-economical synthesis of substituted thiophenes. mdpi.com

Exploration of Advanced Polymer Architectures and Heterocycles

The unique electronic properties of 2,5-Dibromo-3-fluorothiophene make it a valuable monomer for the creation of sophisticated polymer architectures and novel heterocyclic systems. The focus is on designing materials with enhanced performance characteristics for various applications.

Conjugated macrocycles are an emerging class of materials with significant potential in optoelectronics. rsc.org Their well-defined structures can facilitate intermolecular arrangement, and their cyclic nature eliminates end-group functionalization, which can act as charge traps in linear molecules. rsc.org Thiophene-based macrocycles have been synthesized and evaluated in organic-electronic devices, demonstrating their promise. rsc.org

Researchers are also exploring concerted macromolecular architectures that synergistically tune both the polymeric backbone and side chains. bit.edu.cnrsc.org For example, a design featuring an oligomer thiophene side chain and a norbornene backbone has resulted in highly flexible and transparent dielectric polymers. bit.edu.cnrsc.org Hydrogenation of the polynorbornene backbone can further enhance properties like the electric field breakdown strength. rsc.org

The synthesis of thienoindole analogs represents another area of active research. semanticscholar.org Methods such as the halogen dance followed by sequential coupling reactions, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been employed to construct these fused heterocyclic systems. semanticscholar.org

Deeper Understanding of Structure-Property-Performance Relationships in Fluorinated Materials

A fundamental understanding of how the introduction of fluorine influences the molecular structure, electronic properties, and ultimately the performance of thiophene-based materials is crucial for rational design.

Fluorination of the conjugated polymer backbone is a widely used and effective approach to fine-tune the optoelectronic and structural parameters of semiconducting polymers. acs.orgmdpi.com The high electronegativity of fluorine generally leads to a decrease in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comrsc.org This effect can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org

The introduction of fluorine atoms can also lead to a more planar polymer backbone through inter- and intrachain interactions. acs.org This increased planarity, along with the potential for C–H⋯F interactions to promote π-stacking, can significantly enhance charge carrier mobility. rsc.orgacs.org

Studies on fluorinated thiophene-phenylene co-oligomers have shown that fluorination can positively impact optoelectronic properties by tuning LUMO levels and increasing photoluminescence quantum yield and absorbance. acs.orgresearchgate.net The specific placement and number of fluorine atoms can have a pronounced effect on the final material properties. For instance, continuous insertion of fluorine atoms into the repeat units of conjugated polymers can lead to progressively deeper HOMO energy levels, increased dielectric constants, and improved charge mobilities. researchgate.net

Interactive Table: Effect of Fluorination on Polymer Properties

| Property | Effect of Fluorination | Reference |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels | mdpi.comrsc.org |

| Electron Injection | Becomes more favorable | rsc.org |

| Backbone Planarity | Can be enhanced through interactions | acs.org |

| Charge Carrier Mobility | Can be enhanced by promoting π-stacking | rsc.org |

| Photoluminescence Quantum Yield | Can be increased | acs.orgresearchgate.net |

New Frontiers in Optoelectronic and Bioelectronic Applications of Fluorinated Thiophenes

The tailored properties of materials derived from 2,5-Dibromo-3-fluorothiophene are opening up new possibilities in both optoelectronic and bioelectronic applications.

The development of highly emissive thiophene-based materials has also expanded their use in fluorescent applications. rsc.orgrsc.org While thiophene-based systems have traditionally shown lower emission quantum yields, new synthetic strategies are overcoming this limitation. rsc.org These materials are now being explored as fluorescent biomarkers for biological labeling due to their tunable fluorescence, large extinction coefficients, and general non-toxicity. rsc.org

In the realm of bioelectronics, conducting polymers like those derived from fluorinated thiophenes are being investigated for applications in biosensors, gene delivery, and tissue engineering. nih.gov The unique properties of these materials make them suitable for interfacing with biological systems. nih.gov For instance, polythiophene and its derivatives have been shown to be effective materials for biosensors and have potential in promoting anti-HIV drugs. nih.gov

Interactive Table: Applications of Fluorinated Thiophenes

| Application Area | Specific Use | Key Advantages of Fluorination | Reference |

|---|---|---|---|

| Optoelectronics | Organic Field-Effect Transistors (OFETs) | Balanced ambipolar charge transport | acs.org |

| Organic Solar Cells (OSCs) | Higher open-circuit voltage, improved efficiency | acs.org | |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties | nih.gov | |

| Bioelectronics | Fluorescent Biomarkers | Tunable fluorescence, non-toxicity | rsc.org |

Q & A

Q. What are the optimized synthetic routes for 2,5-dibromo-3-fluorothiophene, and how do reaction conditions influence yield?

A one-step synthesis via decarboxylation-bromination has been reported, achieving high efficiency without multi-step protocols. Key factors include brominating agent selection (e.g., NBS vs. Br₂), solvent polarity, and temperature control (80–100°C). For reproducibility, maintain anhydrous conditions to avoid side reactions with moisture-sensitive intermediates .

Q. Which spectroscopic techniques are critical for characterizing 2,5-dibromo-3-fluorothiophene, and what diagnostic signals should researchers prioritize?

- NMR : Look for distinct ¹⁹F NMR shifts (δ ~ -110 to -120 ppm for aromatic fluorine) and ¹H NMR splitting patterns (e.g., coupling between fluorine and adjacent protons).

- Mass Spectrometry : Confirm molecular ion peaks at m/z ≈ 292 (M⁺ for C₄HBr₂FS) and isotopic patterns consistent with Br/F .

- IR : Stretching vibrations for C-F (~1250 cm⁻¹) and C-Br (~550 cm⁻¹) bonds .

Q. How does fluorine substitution at the 3-position affect the electronic properties of the thiophene ring compared to non-fluorinated analogs?

Fluorine’s electronegativity induces electron-withdrawing effects, lowering the HOMO energy and increasing oxidative stability. This polarizes the π-system, altering regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated thiophenes, such as bond-length discrepancies in 2,5-dibromo-3-fluorothiophene derivatives?

Compare X-ray diffraction data (e.g., C-Br bond lengths: 1.85–1.90 Å) with computational models (DFT). Discrepancies may arise from crystal packing forces (e.g., Br⋯Br contacts) or thermal motion artifacts. Refine data using software like SHELXL and validate via R-factor analysis .

Q. How do intermolecular interactions (e.g., C–H⋯F, Br⋯π) influence the solid-state packing of 2,5-dibromo-3-fluorothiophene?

Crystal structures reveal Br⋯Br interactions (3.4–3.6 Å) and C–H⋯F hydrogen bonds (2.6–2.8 Å), stabilizing layered arrangements. These interactions affect solubility and melting points, which are critical for material applications .

Q. What mechanistic insights explain the regioselectivity of 2,5-dibromo-3-fluorothiophene in palladium-catalyzed cross-coupling reactions?

The fluorine atom directs electrophilic palladium to the less hindered 4-position. Use in situ NMR or DFT calculations to map transition states. For example, Sonogashira coupling favors the 4-position with a 75% yield under Pd(PPh₃)₄/CuI catalysis .

Methodological Recommendations

- Synthetic Optimization : Screen brominating agents (e.g., Br₂ vs. HBr/Oxone) in DMF or THF at reflux .

- Crystallography : Collect high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) and refine using Olex2 or similar tools .

- Computational Validation : Perform DFT (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond angles and electrostatic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.